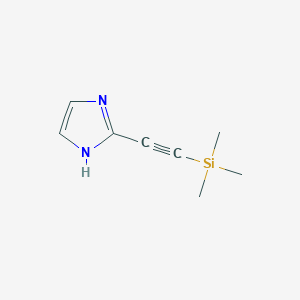

(2-Imidazinylethynyl)trimethylsilane

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2Si/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZFRVWOYGHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of (2-Imidazinylethynyl)trimethylsilane can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, this compound can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, it can affect the levels of metabolites such as pyruvate and lactate, which are important intermediates in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Biological Activity

(2-Imidazinylethynyl)trimethylsilane (CAS No. 1215509-54-8) is a compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10N2Si

- Molecular Weight : 150.25 g/mol

- LogP : 1.5 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 40.0 Ų

The imidazinyethynyl group is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.

Target Interaction

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including:

- Enzymes : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptors : It may influence neurotransmitter receptors, potentially affecting neuronal signaling and excitability.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it can inhibit their catalytic functions, impacting metabolic processes.

- Gene Expression Modulation : Interaction with transcription factors may lead to altered gene expression profiles, influencing cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Concentration (µg/mL) | % Viability (S. aureus) | % Viability (E. coli) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 40 | 30 |

| 100 | 5 | 10 |

Study 2: Anticancer Activity

In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 20 | 45 |

| 50 | 70 |

Comparison with Similar Compounds

(1,1-Difluoroethyl)trimethylsilane (TMSCF₂Me)

- Structure : Features a difluoroethyl group (-CF₂Me) instead of an imidazole-ethynyl moiety.

- Reactivity : Acts as a nucleophilic CF₂Me source for carbonyl difluoromethylation under basic conditions. However, aldehydes are poor substrates in such reactions, limiting its scope .

- Yield : Reported yields for carbonyl functionalization reach up to 92% under optimized conditions .

(Trifluoromethyl)trimethylsilane (TMSCF₃)

- Structure : Contains a trifluoromethyl (-CF₃) group.

- Reactivity : Widely used for trifluoromethylation but requires activation by fluoride ions. Its electrophilic nature contrasts with the nucleophilic profile of imidazole-containing analogs .

- Safety: Classified under UN 1993 (corrosive liquid) for transport, indicating stringent handling requirements compared to non-fluorinated silanes .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

- Structure : Incorporates a boronate ester group instead of imidazole.

- Synthesis : Prepared via coupling reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C, achieving yields up to 92% .

- Applications : The boronate group enables Suzuki-Miyaura cross-coupling, a reactivity distinct from imidazole-derived systems .

Physicochemical Properties

| Property | (2-Imidazinylethynyl)trimethylsilane | Trimethyl(boronate-ethynyl)silane |

|---|---|---|

| Molecular Weight | Not reported | 224.18 g/mol |

| LogP (Lipophilicity) | Not reported | ~3.5 (estimated) |

| Solubility | Likely polar organic solvents | Soluble in DME, THF |

| Hydrogen Bonding Capacity | High (imidazole N-H) | Low (boronate ester) |

Preparation Methods

The synthesis of (2-Imidazinylethynyl)trimethylsilane generally involves the formation of a carbon-carbon triple bond bearing a trimethylsilyl group, followed by the introduction of the imidazinyl substituent. The key steps include:

- Preparation of trimethylsilylethynyl intermediates.

- Functionalization or substitution at the ethynyl carbon with an imidazinyl group.

- Use of organometallic reagents (e.g., Grignard reagents or lithium reagents) for coupling.

- Control of reaction conditions to ensure high purity and yield.

Preparation of Trimethylsilylethynyl Intermediates

The trimethylsilylethynyl moiety is commonly introduced by silylation of terminal alkynes or via halogenated precursors. A relevant synthetic approach involves:

- Formation of 2-(trimethylsilyl)ethoxymethyl chloride as an intermediate, which can be further converted to trimethylsilylethynyl compounds. This method uses chloromethyl trimethylsilane as a starting material, reacting with paraformaldehyde and bromoethanol under controlled low temperatures (around 10 °C) and acidic conditions (hydrogen chloride gas), followed by Grignard reagent formation and subsequent reaction with trimethylchlorosilane. The process yields products with purity over 99% and is scalable with stable intermediates under alkaline conditions.

Table 1: Key Conditions for 2-(Trimethylsilyl)ethoxymethyl Chloride Synthesis

| Step | Reagents & Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| 1 | Bromoethanol + paraformaldehyde, aqueous solution | ~10 | Cooling to maintain control |

| 2 | Hydrogen chloride gas or trimethylchlorosilane | ≤25 | Stirred for phase separation |

| 3 | Rectification to isolate intermediate | Ambient | Purity >99% |

| 4 | Grignard reagent formation, reaction with THF | 50 (controlled) | Reflux for 4 hours |

| 5 | Trimethylchlorosilane addition, precipitation | ≤40 | Final purification step |

Introduction of Imidazinyl Group via Organometallic Coupling

To attach the imidazinyl group to the ethynyl carbon, organometallic methods are typically employed:

Grignard or Lithium Reagents: The intermediate trimethylsilylethynyl halides or related compounds are converted into reactive organometallic species (e.g., Grignard reagents) which then undergo nucleophilic substitution or coupling with imidazinyl electrophiles or derivatives.

Lithium Salt Formation and Subsequent Functionalization: Analogous to the synthesis of lithium salts of disilylated stannolyl anions, lithium reagents can be used to generate reactive intermediates for coupling with heterocyclic substituents. These reactions are typically conducted at low temperatures (e.g., −80 °C) to control reactivity and improve selectivity.

Use of Trimethylsilyl Reagents and Related Silylation Techniques

Trimethylsilyl groups are introduced or manipulated using reagents such as trimethylchlorosilane and trimethylsilyl trifluoromethanesulfonate:

- Trimethylsilyl Triflate Preparation: This reagent is synthesized by reacting anhydrous trifluoromethanesulfonic acid with trimethylchlorosilane under inert atmosphere (argon or nitrogen) at 10–30 °C for 12 hours, followed by vacuum distillation. The high purity (>99%) and yield (~97%) of this reagent make it suitable for silylation steps in the synthesis of trimethylsilylethynyl compounds.

Summary Table of Preparation Methods for this compound

| Methodology | Key Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Chloromethylation + Grignard | Chloromethyl trimethylsilane, paraformaldehyde, HCl, Grignard reagent, THF, reflux | High purity (>99%), scalable | Requires strict temperature control |

| Organolithium Coupling | n-Butyllithium, lithium reagents, low temperature (−80 °C) | High selectivity, efficient coupling | Sensitive to moisture and air |

| Trimethylsilyl triflate silylation | Trifluoromethanesulfonic acid, trimethylchlorosilane, inert atmosphere | High yield and purity of silylating agent | Requires inert atmosphere |

| Azide substitution (model compound) | Iodonium salt, hexadecyltributylphosphonium azide, −40 °C | Demonstrates handling of sensitive intermediates | Explosive potential, requires care |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (2-imidazinylethynyl)trimethylsilane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic C–H silylation using trimethylsilane gas or disilanes under basic conditions. For example, potassium tert-butoxide (KOt-Bu) catalyzes the silylation of imidazole derivatives with trimethylsilane in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), reaction time, and catalyst loading (typically 5–10 mol%). Monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for the trimethylsilyl (TMS) group at δ 0.1–0.3 ppm (singlet) and imidazole protons at δ 7.2–8.5 ppm (aromatic splitting patterns).

- ¹³C NMR : The silyl-bound carbon appears at δ 0–5 ppm, while the imidazole carbons resonate at δ 120–140 ppm.

- FT-IR : Confirm Si–C stretching at ~1250 cm⁻¹ and C≡C (alkyne) at ~2100 cm⁻¹.

- GC-MS : The molecular ion peak [M⁺] should correspond to the molecular weight (e.g., 221.35 g/mol). Cross-reference with fragmentation patterns to confirm structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid contact with moisture, as silanes may hydrolyze to release flammable gases (e.g., H₂).

- Storage : Store under inert gas (Ar or N₂) at 2–8°C in airtight, light-resistant containers. Compatibility tests with storage materials (e.g., glass vs. PTFE) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The silyl group acts as a directing and stabilizing moiety. In Pd-catalyzed reactions, the alkyne undergoes oxidative addition to form a π-complex, followed by transmetalation with the silyl group. Density functional theory (DFT) studies suggest that the electron-deficient imidazole ring lowers the activation energy for C–Si bond cleavage. Kinetic isotope effects (KIE) and Hammett plots can validate the proposed mechanism .

Q. How can researchers resolve contradictions in reported thermostability data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or varying experimental setups. To address this:

- Purification : Use column chromatography (SiO₂, hexane/EtOAc) or recrystallization (from EtOH) to isolate high-purity samples.

- Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. air) to assess decomposition pathways.

- Computational Modeling : Compare experimental decomposition temperatures (Td) with simulated bond dissociation energies (BDEs) for Si–C and C≡C bonds .

Q. What strategies mitigate side reactions when functionalizing this compound in imidazole ring modifications?

- Methodological Answer :

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups to shield reactive NH sites during alkylation or halogenation.

- Catalytic Selectivity : Employ transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) to direct substitutions to specific ring positions (C4 vs. C5).

- Kinetic Control : Lower reaction temperatures (0–25°C) and shorter times minimize overfunctionalization. Monitor intermediates via LC-MS .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Prepare buffered solutions (pH 4.0, 7.4, 9.0) and incubate the compound at 37°C. Quantify degradation products (e.g., imidazole and trimethylsilanol) via HPLC-UV at intervals (0, 6, 12, 24 hours).

- Activation Energy : Use the Arrhenius equation by testing hydrolysis rates at 25°C, 37°C, and 50°C.

- Computational Support : Simulate hydrolysis pathways using Gaussian or ORCA software to identify transition states .

Q. What statistical approaches are suitable for analyzing contradictory catalytic activity data in silylation reactions?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, catalyst type) causing discrepancies.

- Error Propagation : Calculate confidence intervals for turnover numbers (TON) and turnover frequencies (TOF) using triplicate experiments.

- Bayesian Inference : Model conflicting datasets to estimate posterior probabilities for competing mechanistic hypotheses .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.